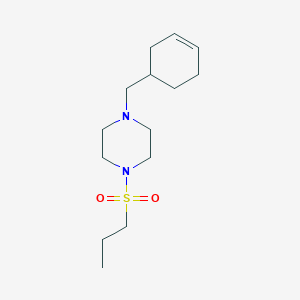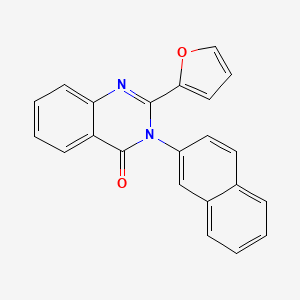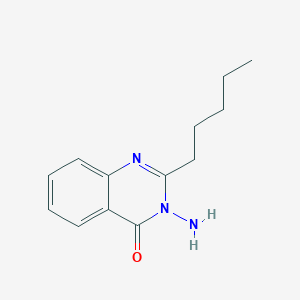
8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that combines structural elements from both purine and isoquinoline families
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under acidic or basic conditions.
Isoquinoline Introduction: The isoquinoline moiety is often introduced via a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring system.
Final Coupling: The final step involves coupling the purine and isoquinoline fragments, typically using a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the 4-methylbenzyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural variation can lead to differences in pharmacological activity and potential therapeutic applications.
特性
分子式 |
C24H25N5O2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C24H25N5O2/c1-16-8-10-17(11-9-16)14-29-20-21(26(2)24(31)27(3)22(20)30)25-23(29)28-13-12-18-6-4-5-7-19(18)15-28/h4-11H,12-15H2,1-3H3 |
InChIキー |
MJYSBHSHRZMEOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10880832.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B10880851.png)
![Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880854.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B10880857.png)
![4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10880865.png)

![1-[1-(2-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B10880884.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10880889.png)
![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)
![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)
![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)
